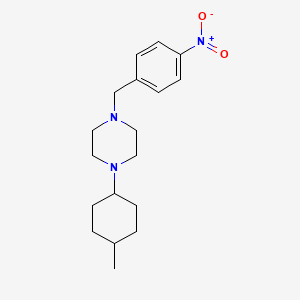
1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse pharmacological properties. This particular compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 4-nitrobenzyl group, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-methylcyclohexyl group: The piperazine ring can be alkylated using 4-methylcyclohexyl bromide in the presence of a strong base like sodium hydride.
Introduction of the 4-nitrobenzyl group: This step involves the nucleophilic substitution of the piperazine nitrogen with 4-nitrobenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Reduction of the nitro group: 1-(4-Methylcyclohexyl)-4-(4-aminobenzyl)piperazine.
Oxidation of the piperazine ring: Introduction of hydroxyl or carbonyl groups.
科学的研究の応用
1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
1-(4-Methylcyclohexyl)piperazine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
4-(4-Nitrobenzyl)piperazine: Lacks the methylcyclohexyl group, affecting its pharmacological properties.
1-(4-Methylcyclohexyl)-4-benzylpiperazine: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness: 1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the 4-methylcyclohexyl and 4-nitrobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-2-6-17(7-3-15)20-12-10-19(11-13-20)14-16-4-8-18(9-5-16)21(22)23/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNLBWKRNFNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
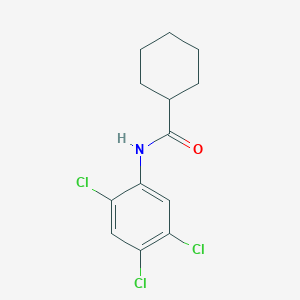
![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate](/img/structure/B5743349.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5743370.png)
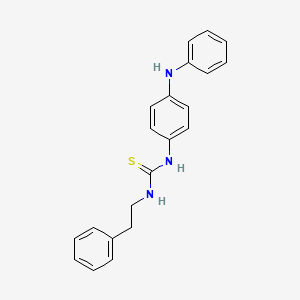
![N-[4-(benzyloxy)phenyl]-2-methyl-3-furamide](/img/structure/B5743377.png)
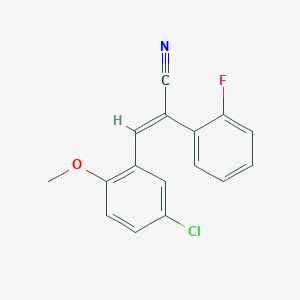
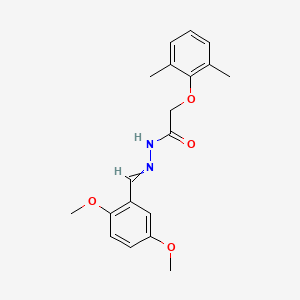
![ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5743396.png)
![Ethyl 2-[2-(4-methylphenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5743402.png)
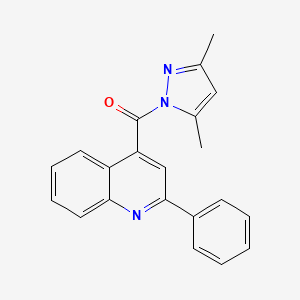
![ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE](/img/structure/B5743408.png)

![3-METHYL-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZINO}-1-BUTANONE](/img/structure/B5743434.png)
